4-Hydroxy Ramelteon
Description
Overview of Ramelteon (B1678794) Biotransformation Pathways
Following oral administration, Ramelteon undergoes rapid and extensive first-pass metabolism, primarily in the liver researchgate.netnih.govdrugs.comnih.gov. This process significantly limits its absolute oral bioavailability to approximately 1.8% drugs.comfda.gov. The primary metabolic pathways involve oxidation, leading to the formation of hydroxyl and carbonyl derivatives, followed by secondary metabolism that produces glucuronide conjugates researchgate.netnih.govdrugs.comfda.govscialert.netnih.govreliasmedia.comnih.gov.
The hepatic metabolism of Ramelteon is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 identified as the major isozyme involved. Other CYP enzymes, including CYP2C subfamily members (such as CYP2C9 and CYP2C19) and CYP3A4, also contribute to a lesser extent nih.govdrugs.comnih.govfda.govscialert.netnih.govnih.govnih.govfda.govdrugbank.com. These enzymes facilitate various oxidative transformations, including hydroxylation at different positions of the Ramelteon molecule, such as the ethyl side chain and the benzylic position of the cyclopentyl ring nih.govresearchgate.net.
Identification and Classification of Ramelteon Metabolites, including 4-Hydroxy Ramelteon
Studies have identified at least four principal metabolites of Ramelteon in human serum, commonly designated as M-I, M-II, M-III, and M-IV drugs.comfda.govnih.govnih.govkarger.comnih.gov. These metabolites are formed rapidly and are characterized by a monophasic decline and quick elimination from the body drugs.comfda.govnih.gov.
Among these, M-II is recognized as the major active metabolite. It is formed through hydroxylation and possesses melatonin (B1676174) agonist activity, although with reduced potency compared to the parent compound. Specifically, M-II exhibits approximately one-tenth and one-fifth the binding affinity of Ramelteon for human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent in in vitro functional assays nih.govkarger.comwikipedia.org. Despite its lower potency, M-II circulates at significantly higher concentrations, resulting in a 20- to 100-fold greater mean systemic exposure than Ramelteon itself drugs.comfda.govnih.govnih.govkarger.comwikipedia.org.
This compound is classified as one of the hydroxylated metabolites resulting from the biotransformation of Ramelteon. Its formation involves specific hydroxylation at the 4-position of the Ramelteon molecule, contributing to the diverse array of metabolites identified in metabolic studies . While M-II is highlighted as the principal active metabolite, the presence of other hydroxylated metabolites like this compound is part of the comprehensive metabolic profile investigated during Ramelteon's development nih.govkarger.comnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQCJSLRUTQQH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Chemical Synthesis of 4 Hydroxy Ramelteon
Isolation and Analytical Characterization Techniques for 4-Hydroxy Ramelteon (B1678794)
The isolation and characterization of 4-hydroxy ramelteon, a principal metabolite of ramelteon, are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. These processes rely on advanced analytical techniques to separate it from the parent compound and other metabolites within complex biological matrices and to confirm its chemical structure.
Chromatographic techniques are fundamental to isolating this compound. High-performance liquid chromatography (HPLC) is a commonly employed method. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of ramelteon and its active metabolite, M-II (which includes this compound), in human plasma. This method utilizes a Hedera ODS-2 column with a mobile phase of methanol (B129727) and 0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) solution (85:15, v/v) at a flow rate of 0.5 mL/min. researchgate.net Another approach involves two-dimensional liquid chromatography (2D-LC), which enhances separation by using two different columns, such as a C18 pre-separation column and a pentafluorophenyl propyl separating column. researchgate.net
Solid-phase extraction (SPE) is a common sample preparation step prior to chromatographic analysis. Oasis HLB cartridges have been effectively used for the extraction of ramelteon and its metabolites from human plasma. researchgate.net The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. For example, a chiral liquid chromatographic method for the enantiomeric purity of ramelteon utilized a Chiralpak AD-H column with a mobile phase of n-hexane, ethanol, and methanesulfonic acid. researchgate.net While this method was for the parent drug, similar principles of optimizing stationary and mobile phases apply to the separation of its metabolites.
Table 1: Chromatographic Methods for Ramelteon and its Metabolites
| Technique | Column | Mobile Phase | Application |
| LC-MS/MS | Hedera ODS-2 (5 μm, 150 mm × 2.1 mm) | Methanol–0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v) | Simultaneous determination of ramelteon and M-II in human plasma researchgate.net |
| 2D-LC | C18 pre-separation column and pentafluorophenyl propyl separating column | 1st: 45% acetonitrile: 55% 10 mM ortho-phosphoric acid; 2nd: 40% methanol: 60% 2.25 mM ortho-phosphoric acid | Determination of ramelteon in human serum researchgate.net |
| Chiral LC | Chiralpak AD-H (250mm×4.6mm, 5μm) | n-hexane, ethanol, and methanesulfonic acid (900:100:0.1, v/v/v) | Enantiomeric purity of ramelteon researchgate.net |
Once isolated, spectroscopic techniques are employed to confirm the structure of this compound. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying metabolites. researchgate.net The mass spectrometer detects the mass-to-charge ratio of the ionized compound, providing molecular weight information. Tandem mass spectrometry (MS/MS) further fragments the molecule, and the resulting fragmentation pattern serves as a "fingerprint" for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the hydroxyl group's position on the ramelteon molecule. While specific NMR data for this compound is not detailed in the provided results, the synthesis of related intermediates has been confirmed using ¹H NMR, ¹³C NMR, MS, and FTIR spectroscopy. researchgate.net For example, the synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, a related intermediate, was confirmed by these spectroscopic methods. researchgate.net
Chromatographic Separation Methodologies
Proposed Biotransformation Mechanisms Leading to this compound Formation
The primary metabolic pathway for ramelteon is oxidation, which includes hydroxylation and carbonylation. nih.govfda.gov Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is a common phase I metabolic reaction. Studies have shown that ramelteon is hydroxylated at multiple sites, including the ethyl side chain and the benzylic position of the cyclopentyl ring. researchgate.net The formation of this compound occurs through specific hydroxylation at the 4-position of the indene (B144670) ring system of the ramelteon molecule. This process is one of several hydroxylation pathways that lead to the formation of various metabolites.
The enzymatic hydroxylation of ramelteon is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Specifically, CYP1A2 is the major isozyme responsible for the hepatic metabolism of ramelteon. nih.govresearchgate.net To a lesser extent, the CYP2C subfamily and CYP3A4 are also involved. nih.govresearchgate.net In the liver, it is estimated that CYP1A2, CYP2C19, and CYP3A4 contribute to approximately 49%, 42%, and 8.6% of ramelteon metabolism, respectively. researchgate.net This extensive metabolism by multiple CYP isozymes underscores the complexity of ramelteon's biotransformation and the formation of its various metabolites, including this compound.
Table 2: Cytochrome P450 Isozymes in Ramelteon Metabolism
| Isozyme | Contribution in Liver | Role |
| CYP1A2 | ~49% researchgate.net | Major isozyme in hepatic metabolism nih.govresearchgate.net |
| CYP2C19 | ~42% researchgate.net | Minor contributor to hepatic metabolism nih.gov |
| CYP3A4 | ~8.6% researchgate.net | Minor contributor to hepatic metabolism nih.gov |
Enzymatic Hydroxylation Processes
Synthetic Routes to this compound for Research Applications
While specific synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of ramelteon and its intermediates provides a foundation for how its hydroxylated metabolites could be prepared for research purposes. The synthesis of ramelteon itself is a multi-step process. acs.orgacs.orgresearchgate.net
One potential approach to synthesize this compound would be to introduce the hydroxyl group at the 4-position of a suitable precursor molecule during the synthesis. Alternatively, a late-stage hydroxylation of a ramelteon intermediate or even ramelteon itself could be explored using specific chemical reagents. The synthesis of related hydroxylated intermediates, such as (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, has been achieved through a one-step nucleophilic reaction. researchgate.net This suggests that similar strategies could be adapted for the synthesis of this compound.
For research applications requiring stable isotope-labeled standards, the synthesis could be adapted to incorporate isotopes like deuterium (B1214612) or carbon-13. The synthesis of ramelteon has been approached through various strategies, including a concise six-step asymmetric synthesis and a three-step route from a commercially available amine. acs.orgresearchgate.net These established synthetic frameworks for the parent compound could be modified to produce this compound for further pharmacological and toxicological studies.
Chemical Synthesis Strategies for Analog Development
The development of synthetic routes for Ramelteon analogs has been a subject of extensive research, offering valuable insights that could be applied to the synthesis of this compound derivatives. The core challenge lies in the efficient construction of the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan scaffold and the installation of the chiral side chain. nih.gov
Researchers have explored various strategies to create novel analogs with improved properties. One approach involves synthesizing conformationally restricted tricyclic indan (B1671822) analogs where the oxygen atom is incorporated into different ring systems (e.g., furan, pyran, morpholine) to fix the orientation of key functional groups for optimal receptor binding. acs.org Among these, the indeno[5,4-b]furan analogs, which form the core of Ramelteon, were found to be the most potent and selective ligands for the MT₁ receptor. acs.org
Other advanced strategies focus on increasing synthetic efficiency. A concise, six-step asymmetric synthesis of Ramelteon has been developed from a simple monocyclic precursor, 3-hydroxyacetophenone, utilizing a sequence of transition-metal-catalyzed reactions. nih.gov This route employs Iridium-catalyzed O-vinylation and Rhodium-catalyzed vinyl ether annulation to construct the tricyclic core, demonstrating the power of modern catalysis in assembling complex molecular architectures. nih.govacs.org Another efficient method utilizes an asymmetric Michael addition, which is valuable for the medicinal modification of the Ramelteon structure. clockss.org These methodologies provide a robust platform for generating a variety of analogs, which could be adapted to synthesize derivatives of this compound by starting with an appropriately substituted (hydroxylated) precursor.
A summary of a modern, concise synthetic approach to the Ramelteon core, a necessary precursor, is detailed below.
| Step | Reaction Type | Key Reagents | Yield |
| 1 | Ir-catalyzed O-vinylation | Vinyl acetate, Ir catalyst | - |
| 2 | Rh-catalyzed Annulation | Rh catalyst | 79% (for 2 steps) |
| 3 | Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | 77% |
| 4 | Cu-catalyzed Asymmetric Reduction | PMHS, Cu(II)/Walphos catalyst | 72% (97% ee) |
| 5 | Ni-catalyzed Nitrile Reduction & Acylation | Raney Nickel, H₂, Propionic anhydride | 81% |
| Overall | - | - | ~17% |
| This table summarizes a six-step synthesis of Ramelteon, adapted from research findings. nih.govacs.org |
Stereochemical Considerations in Synthesis
A critical aspect in the synthesis of Ramelteon and its metabolites is the control of stereochemistry. The biological activity is exclusive to the (S)-enantiomer, making stereoselective synthesis essential. google.com Any synthesis of this compound must therefore establish the correct three-dimensional arrangement at the chiral center located on the ethylamine (B1201723) side chain. google.comgoogle.com The metabolic pathway from Ramelteon to this compound (M-II) is a stereoselective hydroxylation, meaning the original (S)-configuration of the parent drug is retained in the metabolite. nih.gov
Several methods have been successfully employed to control this stereochemistry in the synthesis of Ramelteon:
Asymmetric Hydrogenation : This is a common strategy, often used to reduce a double bond in a precursor molecule. Chiral catalysts, such as Ruthenium complexes with chiral ligands like (R)-BINAP, are used to direct the hydrogenation to produce the desired (S)-enantiomer with high enantiomeric excess (ee). google.comchemicalbook.com
Enantioselective Reduction : More recent approaches have utilized different catalytic systems. For instance, a highly efficient synthesis introduces chirality through the enantioselective reduction of an α,β-unsaturated nitrile intermediate. nih.govacs.org This step, which establishes the key stereocenter, can be achieved using a copper(II) catalyst paired with a Walphos-type chiral ligand, affording the product in high yield and excellent enantiomeric purity (97% ee). nih.govacs.org
Chiral Resolution : An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves reacting the racemic amine intermediate with a chiral acid, such as dibenzoyl-L-tartaric acid, to form diastereomeric salts. researchgate.net These salts can then be separated by crystallization, and the desired (S)-enantiomer can be recovered.
| Property | This compound (M-II) | Ramelteon |
| MT₁ Receptor Affinity (Ki) | 114 pM nih.gov | ~13.5 pM |
| MT₂ Receptor Affinity (Ki) | 566 pM nih.gov | ~112 pM |
| MT₁ Functional Potency (IC₅₀) | 208 pM medchemexpress.com | ~12.3 pM |
| MT₂ Functional Potency (IC₅₀) | 1470 pM medchemexpress.com | ~52.5 pM |
| This table compares the in-vitro binding affinity (Ki) and functional potency (IC₅₀) of this compound (M-II) and its parent compound, Ramelteon, at human melatonin (B1676174) receptors. nih.govmedchemexpress.com A lower value indicates higher affinity/potency. |
Pharmacological Characterization of 4 Hydroxy Ramelteon
Melatonin (B1676174) Receptor Binding Affinities and Selectivity Profiles of 4-Hydroxy Ramelteon (B1678794)
The affinity of 4-Hydroxy Ramelteon for melatonin receptors (MT1 and MT2) has been assessed through competitive binding assays. These studies aim to quantify its ability to displace radiolabeled ligands from these receptors, providing insight into its potential to activate or modulate melatonin signaling pathways.
Competitive binding assays have indicated that this compound binds to the MT1 receptor subtype. Studies comparing its affinity to that of Ramelteon reveal that this compound exhibits a lower binding affinity for the MT1 receptor. Specifically, it has been reported to have an affinity approximately one-tenth that of Ramelteon for the human MT1 receptor researchgate.netnih.govfda.gov. The reported Ki value for this compound at the MT1 receptor is approximately 114 pmol/L fda.govresearchgate.net. In comparison, Ramelteon demonstrates high affinity for the MT1 receptor, with Ki values around 14.0 pM bioline.org.brnih.govkarger.com.
Similar to its interaction with the MT1 receptor, this compound also binds to the MT2 receptor subtype, albeit with lower affinity compared to Ramelteon. Research indicates that its binding affinity for the human MT2 receptor is approximately one-fifth that of Ramelteon researchgate.netnih.govfda.gov. The reported Ki value for this compound at the MT2 receptor is approximately 566 pmol/L fda.govresearchgate.net. Ramelteon, on the other hand, shows high affinity for the MT2 receptor, with Ki values around 112 pM bioline.org.brnih.govkarger.com.
When compared to Ramelteon and endogenous melatonin, this compound demonstrates a reduced affinity for melatonin receptors. Ramelteon itself possesses a significantly higher affinity for both MT1 and MT2 receptors compared to melatonin, with affinities reported to be 3 to 16 times higher for MT1 and MT2 receptors than melatonin nih.govpmda.go.jp. Ramelteon also exhibits a notable selectivity, showing an 8-fold higher affinity for the MT1 receptor over the MT2 receptor nih.govpmda.go.jp. While this compound retains affinity for these receptors, its binding is considerably weaker than that of Ramelteon, suggesting a potentially diminished contribution to receptor occupancy compared to the parent compound.
Ramelteon is characterized by its high affinity and selectivity for MT1 and MT2 receptors, with very low affinity for the MT3 receptor nih.govfda.govkarger.compmda.go.jpnih.govclinisciences.com. It has also been shown to have no appreciable affinity for a broad range of other central nervous system (CNS) receptors, including GABA, serotonin (B10506), dopamine, and opioid receptors, as well as various ion channels, transporters, and enzymes nih.govfda.govnih.govpmda.go.jpclinisciences.comresearchgate.net.
While specific data on this compound's interaction with the MT3 receptor is not extensively detailed, its profile is generally expected to mirror that of Ramelteon in terms of selectivity. However, it has been noted that the metabolite M-II (this compound) exhibits weak affinity for the serotonin 5-HT2B receptor . Beyond this, comprehensive data on its interactions with other CNS receptors is limited.
Comparative Receptor Occupancy with Ramelteon and Endogenous Melatonin
In Vitro Functional Agonism and Potency Assessment of this compound
Functional studies assess the ability of a compound to elicit a biological response upon receptor binding. For melatonin receptor agonists, this often involves evaluating their effect on intracellular signaling pathways, such as the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.
In vitro functional studies have demonstrated that this compound acts as an agonist at MT1 and MT2 receptors, modulating the cAMP signaling pathway. These studies indicate that this compound inhibits forskolin-stimulated cAMP production in cells expressing human melatonin receptors, similar to Ramelteon. However, it exhibits lower potency compared to the parent compound. The reported IC50 values for this compound in inhibiting cAMP production are approximately 208 pmol/L for the MT1 receptor and 1,470 pmol/L for the MT2 receptor fda.govresearchgate.net. These values represent a potency that is approximately 17- to 25-fold lower than that of Ramelteon in these functional assays researchgate.netnih.govfda.govnih.gov. For comparison, Ramelteon shows IC50 values of approximately 21.2 pM for MT1 and 53.4 pM for MT2 receptors in the same assay nih.govkarger.comtouchneurology.com.
Comparative Pharmacological Activity Profile (e.g., Potency Relative to Ramelteon)
A direct comparison of this compound's affinity and potency against Ramelteon highlights its role as a pharmacologically active metabolite.
Table 1: Comparative Melatonin Receptor Binding and Functional Potency
| Parameter | This compound (M-II) | Ramelteon | Relative Potency (4-OH Ramelteon vs. Ramelteon) | Source |
| MT1 Receptor Affinity (Ki) | ~5 nM | 0.5 nM | ~10% | |
| MT2 Receptor Affinity (Ki) | ~8 nM | 0.8 nM | ~10% | |
| MT1 Receptor Potency (IC50) | 208 pmol/l | (Implied higher) | ~1/17th to 1/25th | karger.comnih.govwikipedia.org |
| MT2 Receptor Potency (IC50) | 1,470 pmol/l | (Implied higher) | ~1/28th | karger.comnih.gov |
These data illustrate that while this compound binds to melatonin receptors with lower affinity and potency than Ramelteon, its significantly increased systemic exposure and prolonged half-life compensate for this reduced potency, allowing it to exert a notable pharmacological effect karger.comwikipedia.orgresearchgate.nettouchneurology.comnih.gov.
Enzymatic Interactions and Metabolic Stability Research of this compound
The metabolic fate of Ramelteon, including the formation and subsequent metabolism of this compound, is primarily governed by cytochrome P450 (CYP) enzymes.
Inhibition and Induction Potential on Drug-Metabolizing Enzymes
Ramelteon itself is metabolized primarily by CYP1A2, with minor contributions from CYP2C subfamily and CYP3A4 enzymes wikipedia.orgnih.govtouchneurology.comfda.govfda.govresearchgate.netnih.govscialert.netfda.gov. Studies indicate that Ramelteon is not a significant inhibitor or inducer of major CYP enzymes fda.gov.
This compound is formed through hydroxylation reactions catalyzed by hepatic enzymes researchgate.netnih.gov. Once formed, this compound is further metabolized, with CYP3A4 identified as a primary enzyme involved in its subsequent biotransformation fda.gov. While direct studies detailing the inhibition or induction potential of this compound itself on drug-metabolizing enzymes are not extensively reported in the provided literature, its role as a substrate for CYP3A4 implies that it could be subject to drug-drug interactions with potent CYP3A4 inhibitors or inducers. However, the focus of research has largely been on the interactions of the parent drug, Ramelteon, with these enzymes.
Preclinical Pharmacokinetic and Disposition Studies of 4 Hydroxy Ramelteon
Absorption and Systemic Exposure Dynamics in Animal Models
Information regarding the specific absorption and systemic exposure dynamics of 4-Hydroxy Ramelteon (B1678794) in preclinical animal models is limited. Most available data focuses on Ramelteon and its metabolites, including 4-Hydroxy Ramelteon, primarily derived from human studies.
Bioavailability Assessment in Preclinical Species
Direct assessments of the oral bioavailability of this compound in preclinical species are not readily found in the reviewed literature. For the parent compound, Ramelteon, studies in humans indicate a low absolute oral bioavailability of approximately 1.8% due to extensive first-pass metabolism fda.govmedscape.comtakeda.comnih.gov. This extensive metabolism suggests that orally administered Ramelteon is significantly transformed before reaching systemic circulation. While this compound is a product of this metabolism, its own absorption characteristics as a standalone entity in animal models remain largely uncharacterized in the public domain.
Tissue Distribution and Accumulation in Animal Models
Data on the tissue distribution and accumulation of this compound specifically in animal models is scarce. Studies involving radiolabeled Ramelteon in rats have shown that radioactivity, representing Ramelteon and its metabolites, is distributed into various tissues. Following oral administration of radiolabeled Ramelteon in male rats, tissue radioactivity peaked at approximately 15 minutes post-dose in most tissues. The highest concentrations of radioactivity, besides the gastrointestinal wall, were observed in the liver, kidney, and adrenal gland. Distribution into the brain was also noted pmda.go.jp. However, these findings reflect the distribution of both the parent drug and its metabolites collectively, rather than the specific tissue distribution profile of this compound itself. Information on the potential for this compound to accumulate in specific tissues in animal models is not available from the reviewed sources.
Elimination Pathways and Excretion Kinetics in Animal Models
The elimination pathways and excretion kinetics of this compound in animal models have not been independently characterized in the provided literature. However, general excretion patterns for Ramelteon and its metabolites can offer context.
Renal Clearance Mechanisms
Following oral administration of radiolabeled Ramelteon in humans, a significant portion of the radioactivity (84%) is excreted in the urine, with a smaller fraction (4%) appearing in the feces fda.govmedscape.com. Less than 0.1% of the administered dose is excreted as unchanged Ramelteon fda.govmedscape.com. This indicates that Ramelteon and its metabolites are primarily eliminated via renal pathways. While specific renal clearance mechanisms for this compound in animals are not detailed, its presence as a major urinary metabolite of Ramelteon suggests it is subject to renal excretion. Studies in humans have shown that renal impairment does not lead to clinically significant changes in Ramelteon exposure fda.gov.
Biliary Excretion and Enterohepatic Recirculation
The literature reviewed does not provide specific information regarding the biliary excretion or potential for enterohepatic recirculation of this compound in animal models. The primary route of elimination for Ramelteon and its metabolites appears to be renal.
Advanced Research Methodologies and Computational Studies on 4 Hydroxy Ramelteon
In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand-Receptor Interactions
Computational approaches play a vital role in understanding how molecules like 4-Hydroxy Ramelteon (B1678794) interact with biological targets, predicting their activity, and guiding further drug development.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting the binding modes and affinities of ligands to their target receptors. Studies have explored the interactions of Ramelteon and its related compounds with melatonin (B1676174) receptors (MT1 and MT2). While direct docking studies specifically detailing 4-Hydroxy Ramelteon are less prevalent in the initial search results, the general principles applied to Ramelteon provide a framework.
Molecular docking studies aim to predict how a ligand binds to a receptor's active site by evaluating the fit and interaction energies. Ramelteon itself has been shown to bind with high affinity to MT1 and MT2 receptors, with its binding site involving key residues. Molecular dynamics (MD) simulations extend this by observing the temporal behavior of the ligand-receptor complex, providing insights into conformational changes, stability, and the dynamic nature of interactions. For instance, MD simulations have been used to understand the differences in ligand binding between MT1 and MT2 receptors, highlighting the role of specific residues like Tyr5.38 in receptor dynamics and ligand access acs.orgmdpi.com. While this compound's specific binding profile requires dedicated studies, its structural similarity to Ramelteon suggests comparable interaction patterns, albeit potentially with altered affinity or efficacy due to the hydroxyl group.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies establish a correlation between the chemical structure of compounds and their biological activity. By analyzing a series of related molecules, QSAR models can predict the activity of new compounds or identify structural features crucial for activity. While specific QSAR models focused solely on this compound were not explicitly detailed in the provided search results, general molecular modeling analyses of Ramelteon and its metabolites have been conducted.
These analyses, using methods like molecular mechanics, semi-empirical, and DFT calculations, have explored the electronic properties and kinetic inertness of Ramelteon and its metabolites scialert.net. Such studies can inform QSAR model development by identifying key molecular descriptors (e.g., electronic distribution, lipophilicity, hydrogen bonding potential) that influence receptor binding or metabolic stability. These descriptors can then be used to build predictive models for this compound's activity and potential interactions.
Advanced Analytical Techniques for Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is a gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma and urine. Several studies have reported LC-MS/MS methods for the determination of Ramelteon and its metabolites, including M-II, which is a major active metabolite nih.govresearchgate.netresearchgate.net. While this compound is identified as a metabolite researchgate.netnih.gov, specific LC-MS/MS methods tailored for its precise quantification in biological fluids are crucial for detailed pharmacokinetic profiling.
These methods typically involve sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on reversed-phase columns (e.g., C18), and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects are critical for ensuring the reliability of the quantitative data. For instance, a method for Ramelteon and its metabolite M-II demonstrated linear ranges in the nanogram-per-milliliter range with LOQs as low as 0.0500 ng/mL for Ramelteon and 1.00 ng/mL for M-II nih.govresearchgate.net. Developing and validating a similar method for this compound would enable precise measurement of its concentration over time in vivo.
Table 1: Representative LC-MS/MS Method Parameters for Ramelteon and Metabolite M-II
| Parameter | Value/Range | Reference |
| Sample Matrix | Human Plasma | nih.govresearchgate.net |
| Sample Preparation | Protein Precipitation with Acetonitrile | nih.govresearchgate.net |
| Chromatographic Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) | nih.govresearchgate.net |
| Mobile Phase | Methanol (B129727)–0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) solution (85:15, v/v) | nih.govresearchgate.net |
| Flow Rate | 0.5 mL/min | nih.govresearchgate.net |
| Detection Mode | Positive Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Linearity (Ramelteon) | 0.0500–30.0 ng/mL | nih.govresearchgate.net |
| Linearity (M-II) | 1.00–250 ng/mL | nih.govresearchgate.net |
Microdialysis and In Vivo Sampling for Real-Time Analysis
Microdialysis is an indispensable technique for obtaining real-time, in vivo measurements of unbound concentrations of drugs and their metabolites in specific tissues or extracellular fluid. This technique allows for the investigation of the pharmacokinetic and pharmacodynamic relationships by correlating drug levels with physiological responses. While direct microdialysis studies specifically focusing on this compound were not found in the initial search, this methodology is highly relevant for understanding its distribution and temporal dynamics in vivo, particularly in brain regions where melatonin receptors are prevalent.
Such studies would typically involve the implantation of a microdialysis probe into a target tissue, followed by continuous or intermittent sampling of the extracellular fluid. The collected microdialysate would then be analyzed using highly sensitive techniques like LC-MS/MS to quantify the concentration of this compound over time. This would provide crucial data on its brain penetration and local tissue pharmacokinetics, complementing systemic pharmacokinetic data.
Radiosynthesis of Labeled this compound for Tracer Studies
The synthesis of radiolabeled compounds is critical for various research applications, including in vivo imaging (e.g., Positron Emission Tomography - PET), metabolic fate studies, and receptor binding assays. While research has focused on the radiosynthesis of ¹¹C-Ramelteon for PET imaging of melatonin receptors researchgate.netjst.go.jpresearchgate.netnih.gov, specific radiolabeling of this compound for similar tracer studies has not been extensively reported.
The synthesis of radiolabeled tracers typically involves incorporating a radioisotope (e.g., ¹¹C, ¹⁸F, ³H) into the molecule. For ¹¹C-Ramelteon, methods involving [¹¹C]methylation of an acetoamide precursor or [¹¹C]acylation of an amine precursor have been developed, with the acylation method showing higher efficiency and reproducibility jst.go.jpresearchgate.netnih.gov. The successful development of radiolabeled this compound would enable detailed investigations into its distribution, metabolic pathways, and potential target engagement in vivo, providing a more comprehensive understanding of the pharmacodynamics of Ramelteon therapy.
Future Research Directions and Mechanistic Investigations for 4 Hydroxy Ramelteon
Elucidation of Specific Biological Roles and Downstream Signaling Pathways
Ramelteon (B1678794) exerts its therapeutic effects by mimicking endogenous melatonin (B1676174), primarily through agonism at MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the brain. These receptors are integral to regulating the body's circadian rhythm and promoting sleep onset drugbank.comuca.edu.arnih.govresearchgate.net. While Ramelteon's primary metabolite, M-II, has been characterized to some extent, the specific biological roles and downstream signaling pathways influenced by 4-Hydroxy Ramelteon remain largely unelucidated . Future research should prioritize a detailed investigation into how this compound interacts with MT1 and MT2 receptors, and potentially other targets.
Studies are needed to:
Determine the precise binding affinity and functional potency of this compound at MT1 and MT2 receptors using in vitro assays.
Map its effects on intracellular signaling cascades, such as cAMP modulation, CREB phosphorylation, and MAPK/ERK pathway activation, in relevant cellular models, including SCN neurons and pancreatic β-cells, which have shown responses to Ramelteon plos.org.
Investigate its potential influence on other physiological processes that are known to be modulated by melatonin signaling, beyond sleep-wake cycles.
Table 1: Comparative Receptor Binding and Functional Potency (Target Data for this compound)
This table outlines the target data that future research should aim to generate for this compound, comparing it with its parent compound and major metabolite M-II.
| Parameter | Ramelteon (Reference) | M-II (Reference) | This compound (Target Data) |
| MT1 Receptor | |||
| Binding Affinity (Ki, nM) | ~0.014 tandfonline.com | ~0.114 karger.com | To be determined |
| Functional Potency (IC50, nM) | High researchgate.netnih.gov | ~0.208 karger.com | To be determined |
| MT2 Receptor | |||
| Binding Affinity (Ki, nM) | ~0.112 tandfonline.com | ~0.566 karger.com | To be determined |
| Functional Potency (IC50, nM) | High researchgate.netnih.gov | ~1.470 karger.com | To be determined |
| Other Receptors (Example) | |||
| 5-HT2B Receptor Affinity (Ki) | Negligible drugbank.comtandfonline.comtouchneurology.com | Weak affinity drugbank.comkarger.com | To be determined |
Investigation of Potential Beyond-Melatonergic Receptor Interactions
While Ramelteon is known for its high selectivity for melatonin receptors and negligible affinity for many other CNS targets, including GABA, benzodiazepine, and serotonin (B10506) receptors drugbank.comuca.edu.arnih.govresearchgate.nettandfonline.comtouchneurology.comnih.gov, the broader receptor interaction profile of its metabolites warrants thorough investigation. The metabolite M-II has demonstrated weak affinity for the 5-HT2b receptor drugbank.comkarger.com. For this compound, a systematic screening against a comprehensive panel of G-protein coupled receptors, ion channels, and enzymes is crucial. Such studies would aim to identify any significant off-target interactions that could contribute to its pharmacological profile or present potential liabilities. Understanding these interactions could reveal novel therapeutic applications or inform safety assessments.
Future research should involve:
High-throughput screening of this compound against a broad spectrum of known pharmacological targets.
Detailed characterization of any identified interactions, including dose-response relationships and functional consequences.
Comparative Pharmacological Efficacy and Potency in Specific Preclinical Models
Future research should focus on:
Conducting in vitro studies to directly compare the binding affinity (Ki) and functional potency (IC50/EC50) of this compound with Ramelteon and M-II at MT1 and MT2 receptors.
Performing in vivo studies in established animal models of sleep and circadian rhythm (e.g., rodents, cats) to evaluate the sleep-promoting efficacy of this compound. This includes assessing its impact on sleep onset latency, total sleep time, sleep architecture, and duration of action.
Comparing these efficacy parameters directly against those observed with Ramelteon and M-II under standardized experimental conditions.
Table 2: Comparative In Vivo Efficacy Parameters in Preclinical Sleep Models (Target Data for this compound)
This table outlines key parameters for future comparative in vivo studies of this compound.
| Preclinical Model/Parameter | Ramelteon (Reference) | M-II (Reference) | This compound (Target Data) |
| Rodent Sleep Model | |||
| Sleep Latency Reduction | Documented nih.gov | Documented karger.com | To be determined |
| Total Sleep Time Increase | Documented nih.gov | Documented karger.com | To be determined |
| Sleep Architecture Changes | Documented touchneurology.compmda.go.jp | Documented karger.com | To be determined |
| Cat Sleep Model | |||
| Wakefulness Reduction | Documented pmda.go.jp | Documented karger.com | To be determined |
| SWS Increase | Documented pmda.go.jp | Documented karger.com | To be determined |
Development of Novel Research Probes and Pharmacological Tools Based on this compound
The structural characteristics of this compound, as a derivative of Ramelteon, may offer opportunities for the development of novel research probes and pharmacological tools. While Ramelteon itself has been successfully radiolabeled for Positron Emission Tomography (PET) imaging of melatonin receptors researchgate.net, the potential of this compound as a scaffold for generating specialized tools remains unexplored.
Future directions could include:
Synthesizing radiolabeled versions of this compound for use in PET or SPECT imaging to study the distribution and binding dynamics of this specific metabolite in vivo.
Developing fluorescently tagged or biotinylated derivatives of this compound for use in in vitro assays to investigate its cellular localization, receptor interactions, and binding partners.
Utilizing stable isotope-labeled this compound for advanced pharmacokinetic and metabolic profiling studies via mass spectrometry.
These tools could provide invaluable insights into the specific roles and distribution of this compound within biological systems, complementing studies on the parent compound and other metabolites.
Table 3: Potential Research Probes Derived from this compound
Q & A
Basic Research Questions
Q. How can 4-Hydroxy Ramelteon be analytically distinguished from its parent compound, Ramelteon, in pharmacokinetic studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify the metabolite. Key parameters include retention time differences and unique fragmentation patterns. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve hydroxyl group positioning (C16H21NO3 vs. C16H21NO2) . Cross-validate results against reference standards from authenticated databases like NIST or Reaxys .
Q. What pharmacokinetic parameters should be prioritized when assessing this compound in preclinical models?
- Methodological Answer : Focus on bioavailability, half-life (t½), and metabolic clearance rates. Administer Ramelteon orally or intravenously in rodent models, collect plasma/serum samples at timed intervals, and quantify this compound using LC-MS/MS. Compare area under the curve (AUC) values to determine first-pass metabolism efficiency. Include control groups to account for interspecies variability .
Q. What are the recommended protocols for synthesizing and purifying this compound for in vitro studies?
- Methodological Answer : Follow regioselective hydroxylation methods using Ramelteon as a precursor. Optimize reaction conditions (e.g., pH, temperature, catalysts) to maximize yield. Purify via column chromatography and confirm purity (>95%) using HPLC with UV detection. Characterize the compound via Fourier-transform infrared spectroscopy (FTIR) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does this compound modulate circadian clock gene expression compared to Ramelteon, and what experimental designs can elucidate its mechanism?
- Methodological Answer : Conduct time-course experiments in INS-1 cells or primary neuronal cultures. Treat cells with this compound (1–100 µM) and quantify mRNA levels of Rev-erbα, Bmal1, and Per2 via qPCR. Compare results to Ramelteon-treated groups. Use forskolin (a cAMP activator) as a control to assess cAMP pathway involvement. Analyze phosphorylation of CREB via Western blot to link receptor activation to gene regulation .
Q. What experimental strategies can resolve contradictions in reported metabolic stability of this compound across different in vitro systems?
- Methodological Answer : Systematically evaluate metabolic enzymes (e.g., CYP3A4, CYP2C19) using hepatic microsomes from multiple species. Design parallel assays with varying NADPH concentrations and incubation times. Apply Michaelis-Menten kinetics to calculate Km and Vmax. Use siRNA knockdown or selective inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways. Reconcile discrepancies by normalizing data to protein content and activity controls .
Q. How can researchers design a robust study to assess this compound’s role in mitigating neuroinflammation linked to postoperative delirium?
- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) in elderly cancer patients undergoing major surgery. Administer this compound (8 mg/day) pre- and postoperatively. Measure inflammatory markers (IL-6, TNF-α) and dopamine levels in serum. Use the Confusion Assessment Method (CAM) to diagnose delirium. Include covariates like age, comorbidities, and concurrent medications in multivariate regression analysis .
Q. What methodologies are critical for evaluating the long-term safety profile of this compound in chronic insomnia models?
- Methodological Answer : Conduct a 52-week toxicity study in rodents, monitoring weight, organ histopathology, and hematological parameters. Assess cognitive function via Morris water maze tests and neurobehavioral assays. Compare results to Ramelteon and placebo groups. Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to screen for unexpected metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
